![molecular formula C16H23N3OS B3815291 3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3815291.png)
3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound “3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-4(3H)-one group, which is a bicyclic system with a sulfur atom in one of the rings. This group is known to have interesting chemical properties and is found in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. One possible route could be the reaction of an appropriate 4-ethylpiperidine derivative with a precursor to the thieno[3,2-d]pyrimidin-4(3H)-one group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one group, along with an ethylpiperidine group attached to it. The exact 3D structure would depend on the specific arrangement of these groups in space .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one and ethylpiperidine groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could potentially make it a polar molecule, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-3-13-4-6-18(7-5-13)8-9-19-11-17-14-12(2)10-21-15(14)16(19)20/h10-11,13H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGFOOQIGRTNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CCN2C=NC3=C(C2=O)SC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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